Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate
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Overview
Description
Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a six-membered benzene ring fused to a five-membered imidazole ring, with additional functional groups that enhance its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate typically involves the nitration of a benzimidazole precursor followed by esterification. One common method includes the reaction of 6-chloro-2-nitroaniline with ethyl chloroformate under basic conditions to form the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various amine derivatives, which can further react to form different functionalized benzimidazoles.
Substitution: The chloro group can be substituted with various nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used under basic or acidic conditions.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzimidazoles: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The chloro group can also participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
6-Chloro-2-nitrobenzimidazole: Shares a similar structure but lacks the ester group.
5-Nitrobenzimidazole: Lacks the chloro and ester groups but retains the nitro group.
2-Chlorobenzimidazole: Lacks the nitro and ester groups but retains the chloro group.
Uniqueness: Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate is unique due to the presence of both the nitro and chloro groups, which enhance its reactivity and biological activity. The ester group also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H8ClN3O4 |
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Molecular Weight |
269.64 g/mol |
IUPAC Name |
ethyl 5-chloro-6-nitro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H8ClN3O4/c1-2-18-10(15)9-12-6-3-5(11)8(14(16)17)4-7(6)13-9/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
FFPLWOJKKVGJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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